molecular formula C6H6ClNO3S B1585209 5-Amino-2-chlorobenzenesulfonic Acid CAS No. 88-43-7

5-Amino-2-chlorobenzenesulfonic Acid

Cat. No.: B1585209
CAS No.: 88-43-7
M. Wt: 207.64 g/mol
InChI Key: VPXCXBHLKDPWQV-UHFFFAOYSA-N
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Description

5-Amino-2-chlorobenzenesulfonic acid: is an organic compound with the molecular formula C6H6ClNO3S. It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with an amino group at the 5-position and a chlorine atom at the 2-position. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-chlorobenzenesulfonic acid typically involves the sulfonation of 2-chloroaniline followed by nitration and reduction processes. The sulfonation is carried out using sulfuric acid, and the nitration is performed using a mixture of nitric acid and sulfuric acid. The final reduction step converts the nitro group to an amino group using reducing agents such as iron and hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production. The process may also include purification steps like crystallization and filtration to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-chlorobenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzenesulfonic acids, aminobenzenes, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: 5-Amino-2-chlorobenzenesulfonic acid is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. It serves as a building block for more complex molecules in organic synthesis .

Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of biologically active molecules.

Industry: Industrially, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical properties make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of 5-Amino-2-chlorobenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The amino and sulfonic acid groups allow it to form strong hydrogen bonds and ionic interactions with enzymes and other proteins. These interactions can modulate the activity of enzymes and affect biochemical pathways, making it useful in research and industrial applications .

Comparison with Similar Compounds

  • 2-Amino-5-chlorobenzenesulfonic acid
  • 4-Amino-2-chlorobenzenesulfonic acid
  • 3-Amino-4-chlorobenzenesulfonic acid

Comparison: 5-Amino-2-chlorobenzenesulfonic acid is unique due to the specific positioning of the amino and chlorine groups on the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

5-amino-2-chlorobenzenesulfonic acid
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InChI

InChI=1S/C6H6ClNO3S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3H,8H2,(H,9,10,11)
Source PubChem
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InChI Key

VPXCXBHLKDPWQV-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)O)Cl
Source PubChem
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Molecular Formula

C6H6ClNO3S
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DSSTOX Substance ID

DTXSID2058968
Record name Benzenesulfonic acid, 5-amino-2-chloro-
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Molecular Weight

207.64 g/mol
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Physical Description

White to light-gray solid; [HSDB]
Record name 6-Chlorometanilic acid
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Vapor Pressure

0.00000004 [mmHg]
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Color/Form

WHITE TO LIGHT-GREY POWDER

CAS No.

88-43-7
Record name 5-Amino-2-chlorobenzenesulfonic acid
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Record name 4-Chloroaniline-3-sulfonic acid
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Record name Benzenesulfonic acid, 5-amino-2-chloro-
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Record name 5-amino-2-chlorobenzenesulphonic acid
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Record name 5-AMINO-2-CHLOROBENZENESULFONIC ACID
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Synthesis routes and methods

Procedure details

128 parts of p-chloroaniline are added, in portions, at a maximum temperature of 85° C. to 238 parts of 100% sulfuric acid. The mixture is then stirred for 15 minutes at 65° C. until a clear solution forms. This sulfuric acid solution is run into 420 parts of 66% oleum over 30 minutes, while keeping the temperature at 65°-70° C. by cooling with an ice bath. The reaction mixture is stirred for 2 hours at 70° C. to bring the reaction to completion and to give 4-chloroaniline-3-sulfonic acid. The batch is then heated to 160° C. and stirred for 3 hours at this temperature. After cooling to 50° C., the sulfonation mixture is poured into 1100 parts of ice/water, and the resulting clear solution is partially neutralised with 400 parts of a 50% solution of potassium hydroxide. The monopotassium salt of 4-chloroaniline-2,5-disulfonic acid slowly precipitates and is filtered with suction and dried under vacuum, affording 260 parts of 62.0% 4-chloroaniline-2,5-disulfonic acid, corresponding to a yield of 56%, based on p-chloroaniline. The purity is >97% (analysis by HPLC).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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